molecular formula C8H16ClNO B1406213 1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride CAS No. 1781037-86-2

1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride

Cat. No. B1406213
CAS RN: 1781037-86-2
M. Wt: 177.67 g/mol
InChI Key: YISKGESIOZDIAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride” has been reported in the literature. For instance, a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1 .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For example, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins tolerated various substitution patterns and a number of functional groups .

Scientific Research Applications

Chemical Reaction Mechanisms

  • The compound has been involved in reactions leading to the formation of unusual pyran derivatives, such as in the work by Esquivel-Amores et al. (2018). They document the interception of a cyclopropylidene(oid) and its rearranged strained cyclic allene to form pyran frameworks (Esquivel-Amores et al., 2018).

Synthesis and Spectroscopic Properties

  • The compound has been used in the synthesis of merocyanine dyes, as demonstrated by Gabbutt et al. (2001). Their research discusses the spectroscopic properties of these dyes, highlighting the versatility of the compound in dye chemistry (Gabbutt et al., 2001).

Catalysis in Organic Synthesis

  • Ma et al. (2013) developed a method using this compound for constructing bis-tetrahydrofuran and perhydrofuro[2,3-b]pyran derivatives. This showcases its role in facilitating complex organic synthesis through diastereoselective cycloaddition reactions (Ma et al., 2013).

Development of Protecting Groups

  • Reese et al. (1970) explored its use in developing symmetrical ketal functions as alternatives to the tetrahydropyranyl protecting group, important in the protection of alcoholic functions during chemical synthesis (Reese et al., 1970).

Construction of Polycyclic Architectures

  • Someswarao et al. (2018) utilized the compound in a novel strategy for synthesizing fused polycyclic ring systems, emphasizing its importance in creating complex molecular architectures found in many natural products (Someswarao et al., 2018).

Electrosynthesis Applications

  • Quintanilla et al. (2011) demonstrated the electrosynthesis of halogenated δ-lactones using the compound, highlighting its utility in electrochemical synthesis approaches (Quintanilla et al., 2011).

Drug Synthesis and Medicinal Chemistry

  • Ghosh et al. (2018) incorporated the compound in the design of HIV-1 protease inhibitors. This illustrates its potential application in the development of therapeutic agents (Ghosh et al., 2018).

Nanotechnology and Drug Delivery

  • Yildirim et al. (2017) used the compound in creating pH-responsive polymersomes for controlled drug delivery, indicating its role in advanced material science and nanotechnology applications (Yildirim et al., 2017).

properties

IUPAC Name

1-(oxan-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8(4-5-8)7-3-1-2-6-10-7;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISKGESIOZDIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride
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1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride
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1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride
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1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride
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1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride
Reactant of Route 6
1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride

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